

Formebolone: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Formebolone*

Cat. No.: *B1673541*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Formebolone**, a synthetic anabolic-androgenic steroid (AAS). The information presented herein is intended for an audience with a strong scientific background, including researchers, scientists, and professionals involved in drug development. This document covers the fundamental chemical properties, biological activities, and analytical methodologies associated with **Formebolone**, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding of this compound.

Nomenclature and Identification

The systematic name for **Formebolone**, according to the International Union of Pure and Applied Chemistry (IUPAC), is (8S,9S,10R,11R,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2-carbaldehyde^{[1][2]}.

Formebolone is also known by several synonyms, which are listed in the table below for cross-referencing purposes.

Identifier Type	Identifier
Synonyms	Formyldienolone, 2-formyl-17 α -methylandrosta-1,4-diene-11 α ,17 β -diol-3-one, Esiclene, Hubernol, Formebolona, Formebolonium[1][2][3]
CAS Number	2454-11-7[3][4]
Molecular Formula	C21H28O4[1][3]
InChI Key	AMVODTGMYSRMNP-GNIMZFFESA-N[1][3]

Physicochemical Properties

Formebolone is a solid, water-soluble compound. A summary of its key physicochemical properties is provided in the table below.

Property	Value	Source
Molecular Weight	344.44 g/mol	[1]
Melting Point	209-212 °C	[1]
Boiling Point	543.6 °C (Predicted)	[1]
Optical Rotation	[α] _D ²⁵ -105° (CHCl ₃)	
Appearance	Solid powder	[3]
Solubility	Soluble in DMSO	[3]

Biological and Pharmacological Profile

Formebolone is classified as an anabolic-androgenic steroid and is listed as a Schedule III controlled substance in the United States.[1] It has been investigated for various therapeutic applications, including the treatment of growth retardation and its potential to increase bone mass.[1] The primary biological activities of **Formebolone** are summarized below.

Activity	Description	References
Anabolic/Anticatabolic	Exhibits anabolic activity, though considered mild, and counteracts the catabolic effects of glucocorticoids such as dexamethasone phosphate. [2] [3] [5]	--INVALID-LINK--, --INVALID-LINK--
Androgenic	Reported to have virtually no androgenic activity. [2]	
Mechanism of Action	The antiglucocorticoid activity may be mediated by the inhibition of 11 β -hydroxysteroid dehydrogenase (11 β -HSD), an enzyme responsible for the biosynthesis of cortisol and corticosterone. [2] However, it is a weak inhibitor of 11 β -HSD type 2. [2]	
Clinical Applications	Has been used experimentally in the treatment of growth retardation and to increase bone mass. [1] It has also been studied for its effect on protein synthesis in patients with renal insufficiency. [5]	--INVALID-LINK--

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Formebolone** require access to primary literature. The following sections provide a generalized overview based on available information.

Synthesis of Formebolone

The preparation of **Formebolone** has been described in the chemical literature. A general workflow for the synthesis of a steroid derivative like **Formebolone** would typically involve a multi-step process starting from a suitable steroid precursor. Key steps would include:

- Introduction of the 2-formyl group: This could be achieved through a Vilsmeier-Haack type reaction or other formylation methods on an enol ether derivative of the steroid nucleus.
- Introduction of the 11 α -hydroxyl group: This is often accomplished through microbial hydroxylation or a multi-step chemical process involving epoxidation followed by reductive opening.
- Creation of the 1,4-diene system: This can be introduced through dehydrogenation reactions using reagents like selenium dioxide or DDQ.
- Purification: The final product would be purified using chromatographic techniques such as column chromatography and recrystallization to achieve the desired purity.

Disclaimer: This is a generalized synthetic strategy. For a detailed, step-by-step protocol, it is imperative to consult the primary literature cited: Canonica et al., Gazz. Chim. Ital. 95, 138 (1968); Gomarasca, GB 1168931; FR 1584960.

Analytical Methodologies

The detection and quantification of **Formebolone** and its metabolites in various matrices are crucial for both clinical and forensic purposes. Several analytical techniques have been employed for this purpose.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: For analysis in biological fluids like urine, a sample preparation procedure involving extraction and derivatization is necessary.^[6] This typically includes solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from the matrix.^[7]
- Derivatization: Due to the polar nature of the hydroxyl and aldehyde groups, derivatization is required to improve the volatility and thermal stability of **Formebolone** for GC analysis. A common derivatization procedure involves the use of silylating agents like N-methyl-N-

(trimethylsilyl)trifluoroacetamide (MSTFA) in combination with a catalyst such as trimethylsilylimidazole (TMSI) or iodine.[6]

- GC-MS Analysis: The derivatized sample is then injected into a gas chromatograph coupled to a mass spectrometer. The separation is achieved on a capillary column, and the mass spectrometer is used for detection and identification based on the characteristic mass spectrum of the derivatized **Formebolone**.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

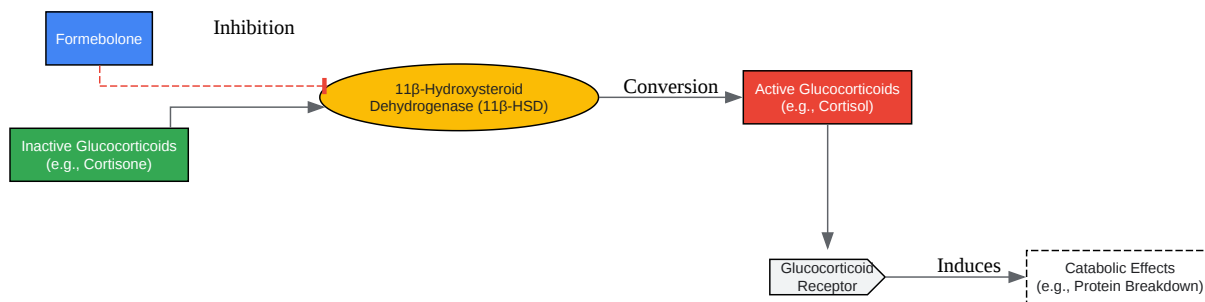
- Advantages: LC-MS/MS offers the advantage of analyzing **Formebolone** and its metabolites directly without the need for derivatization.[6] This technique is often more suitable for screening purposes.[6]
- Sample Preparation: Similar to GC-MS, a sample clean-up step using SPE or LLE is typically performed.[8]
- LC-MS/MS Analysis: The extracted sample is injected into a liquid chromatograph for separation, followed by detection using a tandem mass spectrometer. This technique provides high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte.[6][8]

3. Thin-Layer Chromatography (TLC)-Densitometry

- Application: This method has been validated for the quantitative determination of steroids in bulk material and pharmaceutical formulations.[9]
- Procedure: The sample is spotted on a TLC plate (e.g., silica gel 60F254) and developed in a suitable mobile phase. After development, the plate is stained with a visualizing agent (e.g., phosphomolybdic acid), and the spot intensity is measured using a densitometer at a specific wavelength. The concentration of the analyte is determined by comparing its spot intensity to that of a known standard.

Visualizations

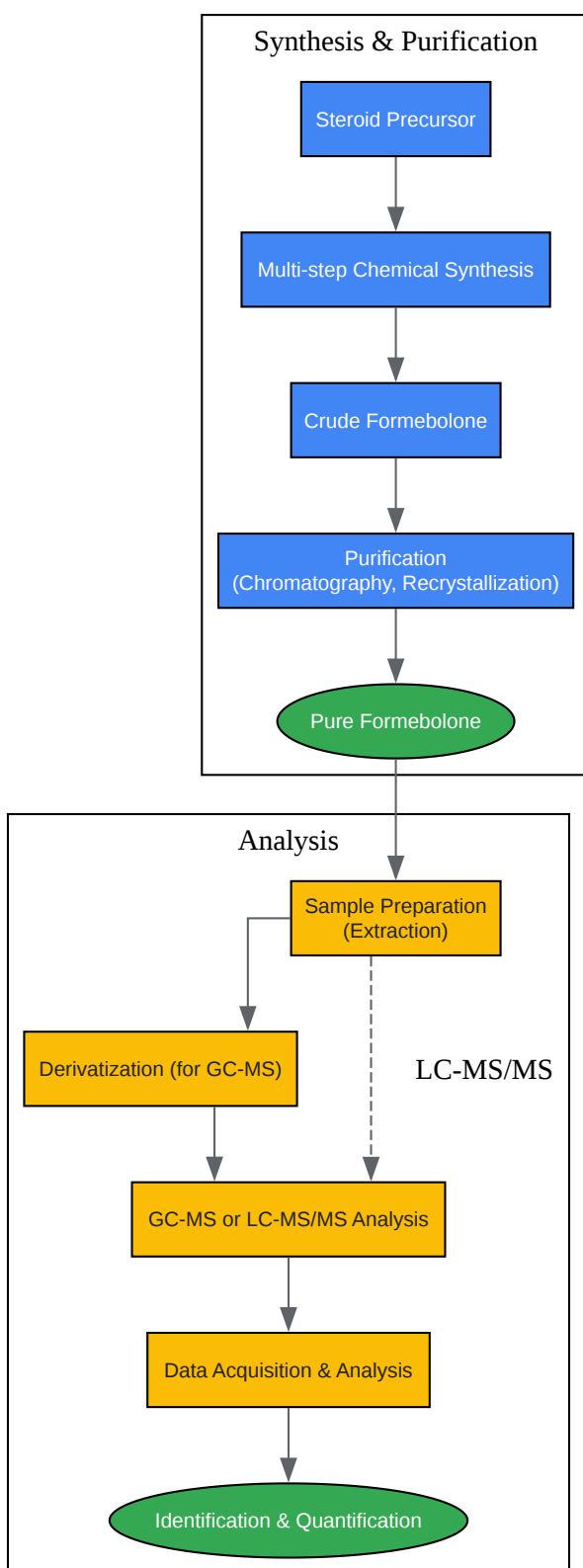
Signaling Pathway



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Caption: Proposed mechanism of **Formebolone**'s anti-glucocorticoid action.

Experimental Workflow



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Caption: General workflow for the synthesis and analysis of **Formebolone**.

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